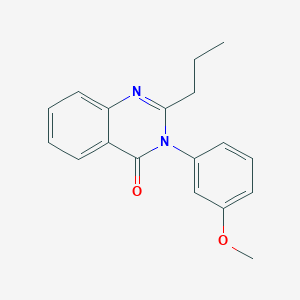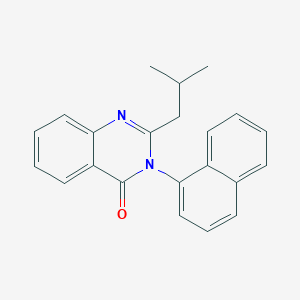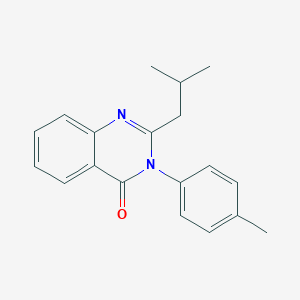
N-(3-chloro-2-methylphenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-propylpentanamide, commonly known as Clonazolam, is a psychoactive drug belonging to the class of benzodiazepines. It is a potent sedative, anxiolytic, and hypnotic agent that is used for the treatment of anxiety, insomnia, and panic disorders. Clonazolam is a relatively new drug that has gained popularity in recent years due to its potency and effectiveness.
Mecanismo De Acción
Clonazolam works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of the nervous system. Clonazolam binds to specific sites on the GABA receptor and enhances the activity of GABA, leading to a reduction in anxiety, sedation, and hypnosis.
Biochemical and Physiological Effects:
Clonazolam has several biochemical and physiological effects. It reduces anxiety and induces sedation and hypnosis. It also has muscle relaxant and anticonvulsant properties. Clonazolam can cause drowsiness, confusion, and impaired coordination. It can also cause respiratory depression and coma at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonazolam has several advantages for lab experiments. It is a potent and effective drug that can induce anxiety, sedation, and hypnosis in animal models. It is also relatively easy to synthesize, making it readily available for research purposes. However, Clonazolam has limitations as well. It can be difficult to dose accurately, and it can cause respiratory depression and coma at high doses.
Direcciones Futuras
There are several future directions for research on Clonazolam. One area of research is the development of new benzodiazepines that are more potent and effective than Clonazolam. Another area of research is the study of the long-term effects of Clonazolam on the brain and nervous system. Additionally, research on the potential for abuse and addiction to Clonazolam is needed. Further studies on the pharmacokinetics and pharmacodynamics of Clonazolam are also necessary to better understand its effects and limitations.
Conclusion:
In conclusion, Clonazolam is a potent and effective benzodiazepine that has been extensively studied for its therapeutic potential in the treatment of anxiety, insomnia, and panic disorders. It works by enhancing the activity of GABA in the brain, leading to a reduction in anxiety, sedation, and hypnosis. Clonazolam has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on Clonazolam, including the development of new benzodiazepines, the study of the long-term effects of Clonazolam, and the potential for abuse and addiction.
Métodos De Síntesis
The synthesis of Clonazolam involves the reaction of 3-chloro-2-methylbenzoic acid with propylamine to form N-(3-chloro-2-methylphenyl)propylamine. This intermediate is then reacted with 1,5-pentanediol to form N-(3-chloro-2-methylphenyl)-2-propylpentanamide. The synthesis of Clonazolam is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Clonazolam has been extensively studied for its therapeutic potential in the treatment of anxiety, insomnia, and panic disorders. It has been found to be highly effective in reducing anxiety and inducing sleep in patients with these conditions. Clonazolam has also been studied for its potential as a muscle relaxant and anticonvulsant agent.
Propiedades
Fórmula molecular |
C15H22ClNO |
|---|---|
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H22ClNO/c1-4-7-12(8-5-2)15(18)17-14-10-6-9-13(16)11(14)3/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,17,18) |
Clave InChI |
DAAUKXPPBHIRSG-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C(=CC=C1)Cl)C |
SMILES canónico |
CCCC(CCC)C(=O)NC1=C(C(=CC=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)



![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)